4-(2-Fluoroethoxy)-benzylamin

Übersicht

Beschreibung

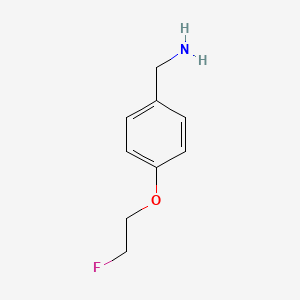

4-(2-Fluoro-ethoxy)-benzylamine is an organic compound characterized by the presence of a benzylamine group substituted with a 2-fluoro-ethoxy moiety

Wissenschaftliche Forschungsanwendungen

4-(2-Fluoro-ethoxy)-benzylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been used in the study of parkinson’s disease , suggesting potential involvement in pathways related to neurodegenerative disorders.

Pharmacokinetics

A related compound, [18f]fact, showed excellent brain uptake and rapid clearance in mice , suggesting potential for good bioavailability.

Result of Action

Related compounds have been used in the imaging of dense amyloid plaques in alzheimer’s disease patients , indicating potential utility in diagnostic applications.

Action Environment

The environmental risk of similar per- and polyfluoroalkyl substances (pfas) is being evaluated by regulatory bodies , suggesting that environmental factors could potentially influence the action of such compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-ethoxy)-benzylamine typically involves the reaction of 4-hydroxybenzylamine with 2-fluoroethanol in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 4-(2-Fluoro-ethoxy)-benzylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Fluoro-ethoxy)-benzylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluoro-ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides or thioethers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2-Methoxy-ethoxy)-benzylamine

- 4-(2-Chloro-ethoxy)-benzylamine

- 4-(2-Bromo-ethoxy)-benzylamine

Uniqueness

4-(2-Fluoro-ethoxy)-benzylamine is unique due to the presence of the fluoro-ethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biologische Aktivität

4-(2-Fluoro-ethoxy)-benzylamine, a compound with the CAS number 377735-26-7, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

4-(2-Fluoro-ethoxy)-benzylamine is characterized by the presence of a fluorinated ethoxy group attached to a benzylamine structure. This unique configuration may influence its interaction with biological targets, enhancing its efficacy in pharmaceutical applications.

The biological activity of 4-(2-Fluoro-ethoxy)-benzylamine is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate various signaling pathways, resulting in diverse biological effects such as:

- Antimicrobial Activity : Preliminary studies suggest that 4-(2-Fluoro-ethoxy)-benzylamine exhibits antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria and fungi.

- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Research indicates that it could induce apoptosis in cancer cells by targeting key regulatory pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-(2-Fluoro-ethoxy)-benzylamine:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific pathogens | |

| Anti-inflammatory | Reduces cytokine levels | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

Several studies have investigated the biological activity of 4-(2-Fluoro-ethoxy)-benzylamine:

- Antimicrobial Studies : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.

- Anti-inflammatory Research : Another investigation revealed that treatment with 4-(2-Fluoro-ethoxy)-benzylamine significantly decreased levels of tumor necrosis factor-alpha (TNF-α) in animal models, highlighting its anti-inflammatory capabilities .

- Cancer Cell Studies : In vitro assays showed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells, by activating caspase pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 4-(2-Fluoro-ethoxy)-benzylamine indicates good bioavailability and favorable metabolic stability. Toxicological assessments have shown low toxicity levels in preliminary studies, making it a promising candidate for further development.

Eigenschaften

IUPAC Name |

[4-(2-fluoroethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAZDYQSJFCDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.